1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533249
InChI: InChI=1S/C9H15N3/c1-3-12-9-6-10-5-4-8(9)7(2)11-12/h10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

CAS No.:

Cat. No.: VC17533249

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 1-ethyl-3-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C9H15N3/c1-3-12-9-6-10-5-4-8(9)7(2)11-12/h10H,3-6H2,1-2H3
Standard InChI Key GWVKUSTXNJHUOT-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(CCNC2)C(=N1)C

Introduction

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This class of compounds is characterized by a fused ring system combining a pyrazole and pyridine moiety. The structural configuration of this compound allows for potential applications in medicinal chemistry due to its functional versatility and ability to interact with biological targets.

Structural Features and Nomenclature

The compound’s systematic name reflects its molecular structure:

  • 1-Ethyl: An ethyl group is attached to the first nitrogen atom.

  • 3-Methyl: A methyl group is bonded to the third carbon atom.

  • 1H,4H,5H,6H,7H: Indicates the hydrogenation state of the fused ring system.

  • Pyrazolo[3,4-c]pyridine: Refers to the fused bicyclic system where a pyrazole ring is connected to a pyridine ring in a specific orientation.

The molecular structure can be visualized as follows:

ComponentDescription
Core structureFused pyrazole and pyridine rings
SubstituentsEthyl group at position 1 and methyl group at position 3
Hydrogenation stateSaturated positions at carbons 4, 5, 6, and 7

Synthesis Pathways

The synthesis of pyrazolo[3,4-c]pyridines typically involves multistep reactions starting from preformed pyrazole or pyridine derivatives. Key steps include:

  • Cyclization Reactions: Formation of the fused ring system through condensation or cycloaddition reactions.

  • Functionalization: Introduction of ethyl and methyl substituents at specific positions using alkylation or reductive methods.

A common approach involves:

  • Reacting an appropriately substituted pyrazole derivative with a pyridine precursor under acidic or basic conditions.

  • Utilizing catalysts such as FeCl₃ or organometallic reagents to facilitate bond formation.

Biological Relevance and Applications

Pyrazolopyridines are widely studied for their pharmacological properties. While specific data on 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is limited, related compounds in this class exhibit diverse biological activities:

  • Antimicrobial Activity: Effective against bacterial and fungal pathogens by disrupting key enzymatic pathways .

  • Anti-inflammatory Properties: Modulation of cytokine production and inhibition of inflammatory mediators.

  • Potential as Kinase Inhibitors: Interaction with ATP-binding sites in protein kinases .

Analytical Characterization

To confirm the identity and purity of the compound, various analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): Determines the chemical environment of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups based on vibrational frequencies.

Research Outlook

The unique structure of 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine makes it a promising candidate for further exploration in drug discovery. Future research could focus on:

  • Developing derivatives with enhanced bioactivity.

  • Investigating its mechanism of action at the molecular level.

  • Exploring applications in material science due to its stable heterocyclic framework.

This compound’s versatility highlights its potential for innovation across multiple scientific disciplines.

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